![molecular formula C23H19N5O4 B2781660 methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887880-81-1](/img/new.no-structure.jpg)
methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound has a multi-ring structure with several functional groups, making it an interesting subject of study in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically begins with readily available precursors such as 1-methyl-2,4-dioxo-7,8-diphenylpurine and methyl bromoacetate.
Reaction Steps:
The initial step involves the formation of the imidazole ring through a cyclization reaction.
Subsequent steps include oxidation and methylation to achieve the final structure.
Conditions: Typical conditions involve the use of anhydrous solvents, inert atmosphere (e.g., nitrogen), and controlled temperature to optimize yield and purity.
Industrial Production Methods: Industrial production methods may involve:
Scale-Up Reactions: Adapting laboratory procedures to larger scales with optimized parameters.
Continuous Flow Synthesis: Enhancing reaction efficiency and safety.
Catalysts and Reagents: Using specific catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under suitable conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis Studies: Understanding the mechanisms of complex organic reactions.
Catalyst Development: Designing novel catalysts for improved reaction efficiency.
Biology:
Enzyme Inhibition: Investigating potential enzyme inhibitors for biological pathways.
Receptor Binding: Studying interactions with cellular receptors.
Medicine:
Drug Development: Exploring potential therapeutic applications for various diseases.
Pharmacokinetics: Analyzing the absorption, distribution, metabolism, and excretion of the compound.
Industry:
Material Science: Developing advanced materials with unique properties.
Chemical Engineering: Improving industrial processes and product formulations.
Wirkmechanismus
The mechanism by which methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating biochemical pathways to achieve desired effects, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Ethyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Propyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Uniqueness:
Functional Groups: The presence of specific functional groups that influence chemical behavior.
Reactivity: Differences in reactivity patterns due to structural variations.
Applications: Distinct applications in scientific research and industry based on unique properties.
This compound, with its intricate structure and diverse functional groups, offers a wide range of applications and research opportunities in various fields.
Eigenschaften
CAS-Nummer |
887880-81-1 |
|---|---|
Molekularformel |
C23H19N5O4 |
Molekulargewicht |
429.436 |
IUPAC-Name |
methyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate |
InChI |
InChI=1S/C23H19N5O4/c1-25-20-19(21(30)27(23(25)31)14-18(29)32-2)26-13-17(15-9-5-3-6-10-15)28(22(26)24-20)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
XXQWGUULIVGEBB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


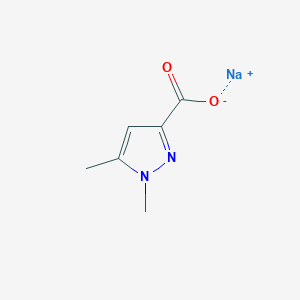
![N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2781579.png)
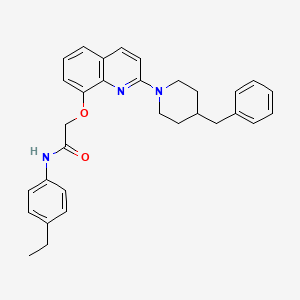
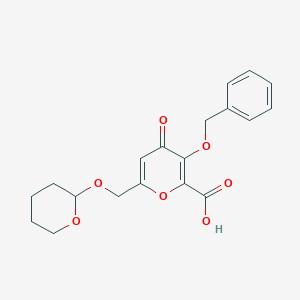
![N-[(4-Bromophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2781582.png)
![3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2781583.png)
![1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL](/img/structure/B2781584.png)

![12-[2-(morpholin-4-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B2781589.png)
![N,N-dimethyl-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B2781590.png)
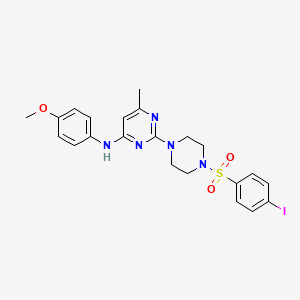
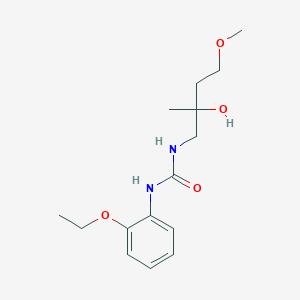
![3-(cyclopropylsulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2781594.png)
![3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2781599.png)
